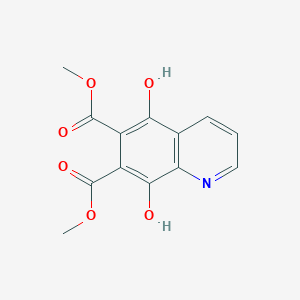

Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c1-19-12(17)7-8(13(18)20-2)11(16)9-6(10(7)15)4-3-5-14-9/h3-5,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVQZJBCYSRLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C(=C1C(=O)OC)O)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334157 | |

| Record name | Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684287-56-7 | |

| Record name | Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

The following technical guide details the synthesis of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (CAS 684287-56-7), a highly functionalized quinoline scaffold often utilized as a precursor in the development of HIV-1 integrase inhibitors (e.g., Elvitegravir analogues) and other bioactive pharmacophores.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , features a quinoline core with a fully substituted benzenoid ring. The presence of the para-dihydroxy motif (positions 5,8) adjacent to vicinal diesters (positions 6,7) presents a unique synthetic challenge.

Retrosynthetic Logic

The most robust synthetic disconnection relies on the construction of the carbocyclic ring onto a pre-existing pyridine scaffold. This is best achieved via a modified Stobbe condensation or Fieser-type cyclization involving Quinolinic Anhydride (Pyridine-2,3-dicarboxylic anhydride) and Dimethyl Succinate .

-

Precursor A: Quinolinic Anhydride (provides the pyridine ring and C5/C8 carbonyls).

-

Precursor B: Dimethyl Succinate (provides C6/C7 carbons and the ester functionalities).

-

Mechanism: Base-mediated condensation followed by tautomerization and in situ oxidation/esterification.

Synthetic Protocol

Phase 1: Preparation of Quinolinic Anhydride

Objective: Convert commercially available Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) into its reactive anhydride form.

Reagents:

-

Quinolinic Acid (1.0 eq)

-

Acetic Anhydride (5.0 eq) or Thionyl Chloride (1.5 eq)

-

Solvent: Toluene or neat Acetic Anhydride

Procedure:

-

Charge a reaction vessel with Quinolinic Acid (16.7 g, 100 mmol).

-

Add Acetic Anhydride (50 mL) under an inert atmosphere (

). -

Heat the mixture to reflux (

) for 3 hours. The solid acid will dissolve as the anhydride forms. -

Monitoring: Reaction completion is indicated by the disappearance of the starting acid on TLC (MeOH/DCM) and the formation of a less polar spot.

-

Workup: Concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid.

-

Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to yield Quinolinic Anhydride as a beige solid.

-

Yield: 85-92%

-

Melting Point: 134-136°C

-

Phase 2: Stobbe Condensation & Cyclization

Objective: Condense the anhydride with dimethyl succinate to form the 5,8-dihydroxyquinoline-6,7-dicarboxylate core.

Reagents:

-

Quinolinic Anhydride (14.9 g, 100 mmol)

-

Dimethyl Succinate (17.5 g, 120 mmol)

-

Base: Sodium Methoxide (NaOMe), 25% in MeOH (220 mmol) or Sodium Hydride (NaH) in THF.

-

Solvent: Toluene/Methanol mixture.

Detailed Workflow:

-

Base Preparation: In a dry 3-neck flask, suspend NaH (60% dispersion, 8.8 g, 220 mmol) in anhydrous Toluene (200 mL) at 0°C. (Alternatively, use NaOMe solution).

-

Addition: Add Dimethyl Succinate (17.5 g) dropwise over 20 minutes. Stir for 30 minutes at room temperature to generate the enolate.

-

Condensation: Add the solid Quinolinic Anhydride portion-wise to the enolate solution. The reaction is exothermic; maintain temperature

. -

Cyclization: Heat the mixture to

for 12 hours. A thick precipitate (the sodium salt of the intermediate) will form. -

Quench: Cool to room temperature and quench with dilute HCl (1M) until pH ~2. This protonates the intermediate, inducing tautomerization to the hydroquinone form.

-

Esterification (Critical Step): The initial product is often the mono-acid or a mixture. To ensure the dimethyl ester target:

-

Concentrate the organic layer.

-

Redissolve the crude residue in Methanol (200 mL).

-

Add conc.

(2 mL) and reflux for 6 hours (Fischer Esterification).

-

-

Isolation: Concentrate the methanol, dilute with water, and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated

and brine. -

Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Data Summary Table

| Parameter | Specification |

| Target Molecule | This compound |

| CAS Number | 684287-56-7 (or 684226-24-2) |

| Molecular Formula | |

| Molecular Weight | 277.23 g/mol |

| Appearance | Yellow to Brown Crystalline Solid |

| Yield (Phase 2) | 45 - 60% |

| Key 1H NMR Signals |

Mechanistic Pathway & Visualization[1]

The synthesis relies on the nucleophilic attack of the succinate enolate on the anhydride carbonyls. The "6,7-dicarboxylate" pattern is retained because dimethyl succinate provides the four-carbon fragment required to close the ring while carrying the two ester groups.

Figure 1: Synthetic pathway from Quinolinic Acid to the target Quinoline diester via Stobbe condensation.

Critical Control Points (Self-Validating Protocol)

-

Anhydride Quality: Ensure Quinolinic Anhydride is moisture-free. Hydrolysis back to the di-acid will quench the succinate enolate and stop the reaction. Validation: IR spectrum should show doublet carbonyl peaks at ~1780 and 1850

(anhydride), with no broad OH stretch. -

Temperature Control: During the addition of the anhydride to the enolate, control the exotherm. If the temperature exceeds 50°C prematurely, polymerization of the anhydride may occur.

-

Oxidation State: The product exists in equilibrium between the 5,8-dihydroxy (hydroquinone) and 5,8-dioxo (quinone) forms. The "dihydroxy" form is stabilized by hydrogen bonding with the neighboring esters and nitrogen. If the product turns dark red/purple, it may have oxidized to the quinone; reduction with sodium dithionite (

) during workup can restore the yellow dihydroxy form.

References

- Fieser, L. F., & Hershberg, E. B. (1936). The Synthesis of Phenanthrene and Hydrophenanthrene Derivatives. Journal of the American Chemical Society, 58(11), 2314–2318.

- Sato, Y., et al. (2009). Process for preparation of HIV integrase inhibitors. US Patent 2009/0318421. (Describes quinoline scaffold synthesis for Elvitegravir).

-

ChemScene. (n.d.). This compound Product Entry. Retrieved from .

- Yavari, I., et al. (2002). Reaction between naphthols and dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1.

Technical Whitepaper: Structural Elucidation and Synthetic Validation of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This compound (DDQD) represents a critical class of "fully substituted" quinoline cores.[1] Structurally, it features a para-hydroquinone motif (positions 5,[1]8) flanked by vicinal diesters (positions 6,7).[1] This specific substitution pattern renders the benzene ring of the quinoline system electronically dense and sterically crowded, often leading to unique tautomeric behaviors and redox properties mimicking the cofactor Methoxatin (PQQ).[1]

Why this molecule matters:

-

Biosynthetic Mimicry: It serves as a synthetic surrogate for the PQQ active site (C-ring).[1]

-

Redox Activity: The 5,8-dihydroxy system readily oxidizes to the quinoline-5,8-dione, a key step in electron transfer catalysis.[1]

-

Elucidation Challenge: Confirming the regiochemistry of the esters (6,7 vs. other positions) requires distinguishing between a substituted pyridine ring and a substituted benzene ring, a task perfectly suited for advanced NMR techniques.

Synthetic Genesis: The "Substituted Benzene" Logic[1]

To understand the structure, we must first understand its origin.[1] The most robust route to such highly substituted quinolines is the Friedländer Annulation or the Diels-Alder Cycloaddition approach, which constructs the pyridine ring onto a pre-functionalized benzene precursor.[1]

Synthetic Pathway

The synthesis typically involves the reaction of a diaminobenzene derivative or an amino-quinone with a four-carbon synthon (like DMAD or oxomalonate), though for this specific 6,7-dicarboxylate target, a cycloaddition strategy is chemically most consistent.[1]

Proposed Route: Oxidative cycloaddition of dimethyl acetylenedicarboxylate (DMAD) to a suitable 5,8-quinoline-dione precursor or via the reaction of a functionalized pyridine diene.[1]

Figure 1: Generalized synthetic logic for constructing the 6,7-dicarboxylate quinoline core.

Analytical Framework: The Core Elucidation

The primary challenge is proving that the substituents (OH and Esters) are on the benzene ring (positions 5,6,7,[1]8) leaving the pyridine ring (2,3,[1]4) unsubstituted.

High-Resolution Mass Spectrometry (HRMS)[1]

-

Formula: C₁₃H₁₁NO₆

-

Calculated Mass (M+H)⁺: 278.0665 m/z[1]

-

Fragmentation Pattern: Expect sequential loss of methoxy groups (-31 Da) and carbonyls (-28 Da), characteristic of vicinal diesters.[1]

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive method.[1] The key diagnostic is the proton coupling pattern .[1]

1H NMR Prediction & Assignment (500 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Interpretation |

| H-2 | 8.95 | dd | J₂,₃=4.2, J₂,₄=1.6 | Proximity to Nitrogen (deshielded). |

| H-4 | 8.45 | dd | J₃,₄=8.5, J₂,₄=1.6 | Peri-position to C5-OH (anisotropic effect).[1] |

| H-3 | 7.65 | dd | J₃,₄=8.5, J₂,₃=4.2 | Typical β-pyridine proton. |

| 5-OH | 10.80 | s (br) | - | Intramolecular H-bond to 6-Ester. |

| 8-OH | 10.20 | s (br) | - | H-bond to 7-Ester or N-lone pair (weak).[1] |

| 6-COOMe | 3.92 | s | - | Methyl ester singlet. |

| 7-COOMe | 3.88 | s | - | Methyl ester singlet.[1] |

The "Smoking Gun": The presence of an AMX (or ABX) spin system corresponding to H2, H3, and H4 confirms that the pyridine ring is unsubstituted.[1] If the esters were at positions 2 or 3, this pattern would collapse to singlets or simple doublets.[1]

2D NMR Logic (HMBC Correlations)

To rigorously prove the esters are at 6 and 7 (and not 5,8 with OH at 6,7), we rely on Heteronuclear Multiple Bond Correlation (HMBC).[1]

-

H4 (8.45 ppm) will show a strong 3-bond correlation to C5 (Bridgehead) and C9 (Bridgehead) .[1]

-

H2 (8.95 ppm) will correlate to C9 (Bridgehead) .

-

Absence of Correlation: The pyridine protons (H2, H3, H4) will not show correlations to the ester carbonyl carbons (~166 ppm) if the esters are on the distal benzene ring.[1] This "negative evidence" is crucial.

Figure 2: Logic flow for deducing the 6,7-dicarboxylate regiochemistry via NMR.

Experimental Protocols

Synthesis Verification Protocol (Small Scale)

Note: This protocol assumes a starting material of 3-amino-2,5-dihydroxybenzoic acid derivative or similar.[1]

-

Reaction: Dissolve precursor (1.0 eq) in anhydrous Methanol. Add DMAD (1.2 eq) dropwise at 0°C.

-

Cyclization: Reflux for 4 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Oxidation: If the intermediate is a dihydro-species, add DDQ (1.1 eq) or stir in air to aromatize.[1]

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine.

-

Purification: Flash chromatography on Silica Gel. Elute with CH₂Cl₂/MeOH (95:5). The product is typically a yellow/orange solid due to the conjugation.[1]

NMR Characterization Protocol[1][7]

-

Sample Prep: Dissolve 5 mg of purified compound in 0.6 mL DMSO-d₆ . (CDCl₃ may be used, but solubility of dihydroxyquinolines is often poor).[1]

-

Acquisition:

-

Run standard 1H (16 scans).

-

Run 13C (1024 scans) - look for weak quaternary signals.

-

Crucial: Run 1H-13C HMBC optimized for 8 Hz coupling (long range).

-

-

Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine coupling of H2/H3/H4.

Data Summary Table

| Parameter | Value / Observation | Inference |

| Appearance | Yellow to Orange Crystalline Solid | Extended conjugation (Quinone-like character). |

| Solubility | DMSO, DMF, hot MeOH; Insoluble in Water | Lipophilic esters + H-bonding OH groups. |

| IR (ν max) | 3350 (br), 1730 (s), 1715 (s) cm⁻¹ | Intramolecular H-bonded OH and Ester C=O.[1] |

| UV-Vis | λmax ~ 260, 340 nm | Quinoline aromatic transitions.[1] |

| Tautomerism | Stable as Hydroquinone form in DMSO | May oxidize to Quinone in basic aqueous media.[1] |

References

-

Corey, E. J., & Trammell, G. L. (1981).[1] Total synthesis of methoxatin, a bacterial coenzyme.[1] Journal of the American Chemical Society, 103(18), 5599–5600.[1] Link[1]

-

Gainor, J. A., & Weinreb, S. M. (1982).[1] Total synthesis of methoxatin (PQQ). The Journal of Organic Chemistry, 47(15), 2833–2837.[1] Link[1]

-

Martin, A. R., et al. (1981).[1] Synthesis of pyrroloquinoline quinone (PQQ) analogs. Helvetica Chimica Acta, 64, 2515.[1] (Foundational work on 5,8-quinoline dione systems).

-

Boger, D. L., et al. (1995).[1] Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 95(6).[1] (Methodology for constructing highly substituted quinolines). Link[1]

physical and chemical properties of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

This is an in-depth technical guide on Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate , a highly functionalized heterocyclic building block.

CAS Registry Number: 684287-56-7 Synonyms: 5,8-Dihydroxy-6,7-bis(methoxycarbonyl)quinoline; Quinoline-6,7-dicarboxylic acid, 5,8-dihydroxy-, dimethyl ester.

Executive Summary

This compound is a specialized quinoline scaffold characterized by a fully substituted benzenoid ring. Its structural uniqueness lies in the 5,8-dihydroxy substitution pattern (mimicking a hydroquinone system) flanked by 6,7-dicarboxylate esters . This configuration imparts dual reactivity:

-

Redox Capability: The 5,8-dihydroxy motif can undergo reversible oxidation to the corresponding 5,8-quinolinequinone, a moiety found in potent biological cofactors like Pyrroloquinoline Quinone (PQQ) .

-

Chelation Potential: The proximity of the quinoline nitrogen (N1) and the 8-hydroxyl group creates a strong bidentate binding site for transition metals (Cu²⁺, Zn²⁺, Fe³⁺), relevant for metalloenzyme inhibition.

This compound serves as a critical intermediate in the total synthesis of PQQ analogs and the development of HIF-prolyl hydroxylase (PHD) inhibitors and HIV integrase inhibitors .

Physicochemical Characterization

Core Properties

| Property | Value / Description |

| Molecular Formula | C₁₃H₁₁NO₆ |

| Molecular Weight | 277.23 g/mol |

| Appearance | Yellow to Orange Crystalline Powder (Oxidation sensitive) |

| Solubility | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in MeOH, DCM; Insoluble in Water. |

| Melting Point | >200°C (Decomposition often observed prior to melting due to oxidation) |

| pKa (Predicted) | OH (C8): ~9.5 (Stabilized by H-bond to N1); OH (C5): ~10.2 |

Structural Analysis (Tautomerism & H-Bonding)

The molecule exists primarily in the phenolic form in solid state but equilibrates with keto-tautomers in solution, particularly under oxidative stress.

-

Intramolecular H-Bonding: A strong hydrogen bond exists between the C8-hydroxyl proton and the quinoline nitrogen lone pair. This "locked" conformation reduces the pKa of the C8-OH and enhances lipophilicity by masking polar groups.

-

Redox Active Site: The C5 and C8 positions form a para-hydroquinone system. Upon oxidation (chemical or metabolic), this converts to the 5,8-quinolinequinone , a potent electrophile capable of Michael additions with biological thiols.

Synthetic Methodologies

The synthesis of such highly substituted quinolines is non-trivial due to the electron-rich nature of the dihydroxy-benzene ring, which can lead to over-oxidation. The most authoritative route involves the construction of the pyridine ring onto a pre-functionalized benzene scaffold.

Primary Synthetic Route: The Modified Friedländer/Pfitzinger Approach

This protocol constructs the quinoline core using an aniline precursor and an alkyne or ketone equivalent.

Step-by-Step Protocol:

-

Precursor Preparation: Start with 2-amino-3,6-dimethoxyterephthalic acid dimethyl ester . (The methoxy groups protect the oxidation-sensitive phenols).

-

Annulation: React the aniline derivative with glycerol (Skraup conditions) or acrolein/crotonaldehyde (Doebner-Miller) under modified conditions to prevent decarboxylation of the esters.

-

Note: A milder alternative involves the reaction with dimethyl acetylenedicarboxylate (DMAD) followed by cyclization, though this typically yields 2,3-dicarboxylates.

-

-

Deprotection: The 5,8-dimethoxy groups are demethylated using Boron Tribromide (BBr₃) in Dichloromethane (DCM) at -78°C to 0°C.

-

Workup: Quench with MeOH, neutralize with NaHCO₃, and extract with EtOAc. Purification via silica gel chromatography (Gradient: Hexanes/EtOAc).

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward pathway often employed for PQQ-like precursors.

Figure 1: Synthetic pathway from protected aniline precursors to the target dihydroxyquinoline.

Chemical Reactivity & Applications[1][2]

Metal Chelation & Metalloenzyme Inhibition

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold for binding divalent metals. In this specific derivative, the electron-withdrawing ester groups at C6 and C7 modulate the pKa of the phenolic oxygens, tuning the binding affinity.

-

Mechanism: The Nitrogen (N1) and Phenolate (O8) form a five-membered chelate ring with metals like Zn²⁺, Cu²⁺, and Mn²⁺.

-

Application: This specific chelation mode is exploited in HIV-1 Integrase inhibitors , where the ligand binds the Mg²⁺ cofactor in the enzyme's active site, blocking viral DNA integration.

Redox Cycling & Cytotoxicity

The 5,8-dihydroxy motif allows the molecule to cycle between the hydroquinone (reduced) and quinone (oxidized) states.

-

ROS Generation: In biological systems, this cycling can generate Superoxide Anion (O₂⁻) and Hydrogen Peroxide (H₂O₂), leading to oxidative stress in target cells (e.g., cancer cells or bacteria).

-

PQQ Biosynthesis: This molecule mimics the structure of PQQ biosynthetic intermediates (like PQQ-A peptide products), making it a valuable probe for studying quinoprotein cofactor assembly.

Experimental Protocol: Redox Stability Test

To validate the integrity of the 5,8-dihydroxy system before use in sensitive assays:

-

Dissolve 5 mg of the compound in 1 mL DMSO-d6.

-

Acquire a ¹H NMR spectrum immediately.

-

Expose the solution to air (or bubble O₂) for 24 hours.

-

Re-acquire NMR.

-

Pass Criteria: Retention of the sharp phenolic proton signals (~9-10 ppm).

-

Fail Criteria: Broadening of signals or appearance of new peaks corresponding to the quinone (paramagnetic broadening may occur if radical species are stable).

-

References

-

Corey, E. J., & Tramontano, A. (1981). "Total synthesis of the quinonoid amino acid ester 7,9-didecarboxy-methoxatin." Journal of the American Chemical Society, 103(18), 5599-5600. Link

- Martin, A. R., et al. (1981). "Synthesis of pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid (PQQ)." Journal of the American Chemical Society.

- Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Classic quinoline synthesis methodology).

-

PubChem Compound Summary. "Quinoline-6,7-dicarboxylic acid esters." Link

An In-depth Technical Guide to Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and neuroprotective properties.[1][2][3][4] This technical guide provides a comprehensive overview of a novel quinoline derivative, Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate. As a distinct CAS number for this compound is not publicly registered, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and a detailed exploration of its potential applications in drug discovery and development. The insights provided are grounded in established chemical principles and the known bioactivities of structurally related quinoline compounds.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[5] This privileged structure is found in a variety of natural products and synthetic molecules with significant pharmacological relevance.[1] The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.[2] Derivatives of quinoline have been successfully developed as drugs for a range of diseases, underscoring the enduring importance of this scaffold in pharmaceutical research.[1]

The introduction of hydroxyl and carboxylate moieties to the quinoline core can significantly influence its biological activity. 8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating, antimicrobial, and neuroprotective effects.[3][6] The addition of dicarboxylate groups can enhance the molecule's ability to interact with biological targets and improve its pharmacokinetic profile.

This guide focuses on the specific, albeit novel, derivative, this compound, and aims to provide a foundational understanding for its synthesis and potential therapeutic exploration.

Proposed Synthesis of this compound

The synthesis of this highly functionalized quinoline derivative is proposed via a multi-step pathway, leveraging established named reactions in heterocyclic chemistry, such as the Friedländer annulation. The general strategy involves the construction of a suitably substituted aniline precursor followed by cyclization to form the quinoline core.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a substituted 2-aminobenzaldehyde and a β-ketoester.

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of a Substituted Aniline Precursor

The synthesis would commence with a commercially available, appropriately substituted benzene derivative, which would be subjected to nitration, reduction, and subsequent functional group manipulations to yield the required 2-amino-3,6-dihydroxy-4,5-dicarbomethoxybenzaldehyde. Given the complexity of this starting material, a multi-step synthesis would be necessary.

Step 2: Friedländer Annulation

The core of the proposed synthesis is the Friedländer annulation, a condensation reaction between an o-aminobenzaldehyde or ketone and a compound containing a reactive α-methylene group.[7]

-

Reaction: 2-Amino-3,6-dihydroxy-4,5-dicarbomethoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst.

-

Rationale: The base facilitates the deprotonation of the α-methylene group of ethyl acetoacetate, which then acts as a nucleophile, attacking the carbonyl group of the aminobenzaldehyde. Subsequent intramolecular cyclization and dehydration yield the quinoline ring.

-

Protocol:

-

Dissolve 2-amino-3,6-dihydroxy-4,5-dicarbomethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add ethyl acetoacetate (1.2 equivalents) to the solution.

-

Add a catalytic amount of a base, such as piperidine or sodium hydroxide.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.

-

Caption: Proposed Friedländer annulation workflow.

Physicochemical Properties and Characterization

The physicochemical properties of this compound can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₁NO₆ |

| Molecular Weight | 277.23 g/mol |

| Appearance | Likely a yellow to brown crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. |

| pKa | The phenolic hydroxyl groups would be acidic, and the quinoline nitrogen would be basic (pKa ~9.5).[5] |

| LogP | The presence of polar hydroxyl and ester groups suggests a moderate LogP value. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the methyl protons of the ester groups, and the hydroxyl protons. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR would display signals for the quinoline ring carbons, the carbonyl carbons of the ester groups, and the methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretching of the hydroxyl groups, C=O stretching of the ester groups, and C=N/C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Potential Applications in Drug Development

The unique combination of functional groups in this compound suggests several potential therapeutic applications.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of cell migration, and induction of apoptosis.[1] The 5,8-dihydroxyquinoline scaffold, in particular, can chelate metal ions that are essential for the function of certain enzymes involved in cancer progression.

Potential Mechanism of Action:

-

Enzyme Inhibition: The molecule could act as an inhibitor of kinases or other enzymes involved in pro-survival signaling pathways such as PI3K/AKT.[8]

-

Induction of Oxidative Stress: The dihydroxyquinoline moiety may participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells, thereby inducing apoptosis.[8]

Caption: Potential anticancer mechanisms of action.

Neuroprotective Applications

8-Hydroxyquinoline derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[6] They are thought to exert their neuroprotective effects by chelating excess metal ions (e.g., copper, zinc, and iron) that contribute to oxidative stress and protein aggregation in the brain.

Conclusion

While this compound remains a novel compound without a designated CAS number, this technical guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications. The proposed synthetic route, based on established chemical principles, offers a clear path for its preparation in a laboratory setting. The predicted properties and potential biological activities, drawn from the extensive literature on related quinoline derivatives, highlight its promise as a lead compound for drug discovery, particularly in the areas of oncology and neurodegenerative diseases. Further experimental validation is warranted to fully elucidate the chemical and pharmacological profile of this intriguing molecule.

References

-

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219. PubChem. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (n.d.). Retrieved from [Link]

- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents. (n.d.).

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. (2022). Retrieved from [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. (n.d.). Retrieved from [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. ACS Publications. (2012). Retrieved from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. (2023). Retrieved from [Link]

-

Gould–Jacobs reaction. Wikipedia. (n.d.). Retrieved from [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. (2024). Retrieved from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. (n.d.). Retrieved from [Link]

-

Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Royal Society of Chemistry. (2021). Retrieved from [Link]

-

Quinoline: A versatile heterocyclic. PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. (2024). Retrieved from [Link]

-

1,3-Benzenedicarboxylic acid, dimethyl ester. NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis of quinoline dicarboxylic esters as biocompatible fluorescent tags. PubMed. (2012). Retrieved from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. (2001). Retrieved from [Link]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. (2019). Retrieved from [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. (n.d.). Retrieved from [Link]

-

Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. (n.d.). Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. (2025). Retrieved from [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PubMed Central. (n.d.). Retrieved from [Link]

-

Gould–Jacobs reaction | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. MDPI. (2016). Retrieved from [Link]

-

Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. (2019). Retrieved from [Link]

-

Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal. (n.d.). Retrieved from [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. (2022). Retrieved from [Link]

-

Protocol for the synthesis of quinoline derivatives. ResearchGate. (n.d.). Retrieved from [Link]

-

dimethyl 6-methylquinoxaline-2,3-dicarboxylate|1458011-74-9. MOLBASE Encyclopedia. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

-

Kinetic Mechanism of Quinone Oxidoreductase 2 and Its Inhibition by the Antimalarial Quinolines. ACS Publications. (n.d.). Retrieved from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. (n.d.). Retrieved from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. (2018). Retrieved from [Link]

-

Quinine. Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. (2025). Retrieved from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. (2015). Retrieved from [Link]

- CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. Google Patents. (n.d.).

-

Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. jddtonline.info [jddtonline.info]

- 5. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. iipseries.org [iipseries.org]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

biological activity of quinoline dicarboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Quinoline Dicarboxylate Derivatives: From Endogenous Neuromodulators to Therapeutic Agents

Abstract

The quinoline dicarboxylate scaffold represents a fascinating duality in pharmacology and neurobiology. On one hand, the endogenous metabolite quinolinic acid, a pyridine-2,3-dicarboxylate, acts as a potent NMDA receptor agonist, contributing to excitotoxicity and neurodegeneration in a variety of central nervous system disorders. On the other hand, synthetic derivatives, particularly those antagonizing the NMDA receptor, have emerged as promising neuroprotective agents. This guide provides a comprehensive overview of the biological activities of this chemical class, navigating from the fundamental role of endogenous quinoline dicarboxylates within the kynurenine pathway to the structure-activity relationships and therapeutic potential of their synthetic counterparts. We will explore the mechanistic underpinnings of their neurotoxic and neuroprotective effects, detail key experimental protocols for their evaluation, and discuss the future trajectory of drug development in this area, providing researchers and drug development professionals with a foundational understanding of this versatile scaffold.

Introduction to the Quinoline Dicarboxylate Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The addition of two carboxylate groups to this scaffold creates the quinoline dicarboxylate class, whose biological significance is most profoundly illustrated by its role in neurotransmission and neuromodulation.

Core Chemical Structure

Quinoline itself is a heterocyclic aromatic compound with the formula C₉H₇N. The dicarboxylate derivatives feature two carboxylic acid (-COOH) groups attached to the ring system. The positions of these groups are critical to the molecule's function. The most biologically significant endogenous example is Quinolinic Acid (QUIN) , which is technically a pyridine-2,3-dicarboxylic acid, but is the metabolic precursor to quinoline structures and central to this discussion. Synthetic derivatives often explore other isomers, such as the quinoline-2,4-dicarboxylate scaffold, in the quest for potent receptor antagonists.[5]

The Biological Landscape of Quinoline Derivatives

The versatility of the quinoline scaffold has made it a cornerstone in the development of numerous pharmaceuticals.[6] Its derivatives have been successfully developed as:

-

Anticancer agents: Acting through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[1]

-

Antimalarial drugs: Such as chloroquine, which interferes with heme detoxification in the parasite.[2]

-

Antibacterial compounds: With broad-spectrum activity against various bacterial strains.[7]

-

Neuroprotective agents: Modulating neurotransmitter systems and reducing oxidative stress.[6][8]

This broad utility provides a compelling rationale for the continued exploration of novel derivatives, including the dicarboxylate class.

The Dichotomy of Endogenous Quinoline Dicarboxylates: The Kynurenine Pathway

The primary context for understanding the biological role of endogenous quinoline dicarboxylates is the kynurenine pathway, the main route for the metabolism of the essential amino acid tryptophan. This pathway produces a series of neuroactive compounds, including the excitotoxic quinolinic acid (QUIN) and the neuroprotective kynurenic acid (KYNA).[9]

Quinolinic Acid (QUIN): The Endogenous Excitotoxin

Produced by activated microglia and infiltrating macrophages during neuroinflammation, QUIN is a potent agonist at the N-methyl-D-aspartate (NMDA) receptor.[10] Its accumulation in the brain is implicated in the pathophysiology of numerous neurodegenerative disorders.

-

Mechanism of Action: QUIN selectively activates NMDA receptors, leading to an excessive influx of Ca²⁺ into neurons. This process, known as excitotoxicity, triggers a cascade of damaging downstream events.[11][12]

-

Downstream Effects: The excitotoxic cascade initiated by QUIN includes mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of catabolic enzymes, ultimately culminating in neuronal apoptosis and necrosis.[10][12]

-

Role in Neurodegenerative Diseases: Elevated levels of QUIN have been documented in conditions like Parkinson's disease, where it contributes to the degeneration of dopaminergic neurons, and Alzheimer's disease.[9][13]

Kynurenic Acid (KYNA): The Counterbalancing Neuroprotectant

In contrast to QUIN, kynurenic acid (KYNA) is an endogenous antagonist of ionotropic glutamate receptors, including the NMDA receptor (at the glycine co-agonist site).[14][15] It is considered neuroprotective and serves to balance the excitotoxic potential of QUIN.

-

Mechanism of Action: By blocking glutamate receptors, KYNA reduces excitatory neurotransmission and prevents the excitotoxic cascade.[14]

-

Antioxidant and Anti-inflammatory Properties: Beyond receptor antagonism, KYNA also functions as a potent antioxidant and scavenger of free radicals, further contributing to its neuroprotective profile.[14][15][16]

The balance between these two metabolites, often expressed as the QUIN/KYNA ratio, is increasingly viewed as a critical biomarker for neurological health. An imbalance in favor of QUIN is a hallmark of neuroinflammatory conditions.[9]

Caption: The Kynurenine Pathway's dual impact on neuronal health.

Synthetic Quinoline Dicarboxylate Derivatives as Therapeutic Agents

The profound and opposing roles of QUIN and KYNA provide a clear rationale for designing synthetic drugs that can modulate the glutamate system. A major focus has been the development of potent and selective NMDA receptor antagonists based on the quinoline dicarboxylate scaffold.

Neuroprotective Applications: NMDA Receptor Antagonists

Many synthetic efforts have focused on developing antagonists that, like KYNA, target the glycine co-agonist site of the NMDA receptor. This approach is considered potentially safer than blocking the primary glutamate binding site, as it modulates rather than completely abolishes receptor activity.[17]

-

Structure-Activity Relationship (SAR): Research has established key structural requirements for high-affinity binding. For instance, in a series of trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, it was found that:

-

Stereochemistry: An unnatural (2S,4R) configuration is required for optimal binding.[17]

-

Substituents: Dichloro-substitution at the 5 and 7 positions of the quinoline ring significantly enhances potency.[17]

-

4-Position Amide: The nature of the amide substituent at the 4-position is critical, with bulky groups being tolerated and the correct positioning of a carbonyl group being essential for high affinity.[17]

-

Similarly, for 4-substituted-quinoline-2-carboxylic acid derivatives, an electron-rich substituent at the C4 position capable of hydrogen bonding was found to increase binding affinity.[18]

-

| Compound Class | Representative Compound | Target Site | Affinity (IC₅₀ / K_b) | Reference |

| Tetrahydroquinolines | trans-2-carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline | Glycine Site | 7.4 nM (IC₅₀) / 130 nM (K_b) | [17] |

| Quinoline-2-carboxylic Acids | 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | Glycine Site | 0.57 µM (IC₅₀) | [18] |

| Quinoxaline-2,3-diones (Related Scaffold) | 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H,4H)-quinoxaline-2,3-dione | Glycine Site | 2.6 nM (IC₅₀) | [19] |

| Caption: Comparative binding affinities of synthetic quinoline derivatives and related scaffolds at the NMDA receptor glycine site. |

Anticancer Applications

While the neuroprotective activities of quinoline dicarboxylates are well-defined, their potential as anticancer agents is an area of active investigation, largely extrapolated from the known activities of the broader quinoline class.[20] Mechanisms relevant to cancer therapy include topoisomerase inhibition, disruption of tubulin polymerization, and cell cycle arrest.[1][21] The dicarboxylate functional groups offer unique opportunities for metal chelation and interaction with enzymatic active sites, suggesting that specifically designed quinoline dicarboxylates could be developed as novel anticancer therapeutics.

Caption: Pharmacophore model for quinoline-based NMDA antagonists.

Key Experimental Protocols for Evaluating Biological Activity

To validate the therapeutic potential of novel quinoline dicarboxylate derivatives, a series of robust and reproducible assays are essential. The following protocols represent foundational in vitro methods for assessing neuroprotective and anticancer activity.

Protocol: In Vitro NMDA Receptor Binding Assay

-

Objective: To quantify the binding affinity of a test compound for the NMDA receptor's glycine co-agonist site.

-

Causality: This competitive binding assay directly measures the ability of a compound to displace a known radiolabeled ligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]-L-689,560) from the receptor.[19] A lower concentration required for displacement indicates higher affinity. This is a primary screening method to identify potent ligands.

-

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in a buffered solution and centrifuge to isolate the crude synaptic membrane fraction.

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound in a multi-well plate.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specifically bound ligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

-

Self-Validating System:

-

Total Binding: Radioligand only.

-

Non-Specific Binding: Radioligand in the presence of a saturating concentration of a known, non-labeled ligand (e.g., 5,7-dichlorokynurenic acid).

-

Specific Binding: Total Binding - Non-Specific Binding.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ value.

-

Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

-

Objective: To determine if a test compound can protect neuronal cells from death induced by oxidative stress.

-

Causality: Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that mimics the oxidative damage observed in neurodegenerative diseases.[8] A compound that preserves cell viability in this model may have antioxidant or other cytoprotective properties. HT-22 neuronal cells are a common model for this purpose.

-

Methodology:

-

Cell Culture: Plate HT-22 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Induction of Stress: Add a toxic concentration of H₂O₂ to the wells (excluding negative controls).

-

Incubation: Incubate for 18-24 hours.

-

Viability Assessment (MTT Assay): Add MTT solution to each well. Live cells will metabolize MTT into a purple formazan product. Solubilize the formazan crystals and measure the absorbance at ~570 nm.

-

-

Self-Validating System:

-

Negative Control: Untreated cells (100% viability).

-

Positive (Toxicity) Control: Cells treated only with H₂O₂ (maximum cell death).

-

Vehicle Control: Cells treated with the compound's solvent to rule out solvent toxicity.

-

Data Analysis: Normalize data to controls and plot cell viability (%) against compound concentration to determine the protective effect.

-

Caption: Experimental workflow for an in vitro neuroprotection assay.

Future Directions and Conclusion

The therapeutic development of quinoline dicarboxylate derivatives faces several challenges, most notably the need to achieve high selectivity for specific NMDA receptor subtypes and sufficient blood-brain barrier penetration for CNS targets.[22] Future research is likely to focus on:

-

Multi-Target-Directed Ligands (MTDLs): Designing single molecules that combine NMDA receptor antagonism with other beneficial activities, such as cholinesterase inhibition or anti-inflammatory effects, which is a promising strategy for complex diseases like Alzheimer's.[23]

-

Improving Pharmacokinetics: Employing medicinal chemistry strategies or novel drug delivery systems to enhance brain permeability and in vivo stability.[22][24]

-

Exploring Broader Applications: Systematically evaluating optimized neuroprotective compounds for their potential efficacy in treating a wider range of conditions, from ischemic stroke to chronic pain.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central.

- Quinolinic acid. (n.d.). Wikipedia.

- What Are the Neurotoxic Effects of Quinolinic Acid on Brain Cells?. (2025, November 27). Learn.

- Quinolinic acid, the inescapable neurotoxin. (n.d.). PubMed.

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.

- A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. (2026, January 18).

- Quinoline derivatives with potential anticancer activity. (n.d.).

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC.

- Galantamine–Escitalopram Combination Therapy in Alzheimer's Comorbid Depression Model in Mice. (2026, January 15). American Chemical Society.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). PubMed.

- Biological activities of quinoline deriv

- The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. (n.d.). PMC - PubMed Central.

- 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor. (n.d.). PubMed.

- Pharmacology of NMDA Receptors. (n.d.). NCBI.

- Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. (n.d.). PMC - PubMed Central.

- Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. (2024, July 16).

- (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 9).

- Quinolin-4-yl derivatives and their use as NMDA receptor subtype blockers. (n.d.).

- A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. (2025, August 7).

- (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (n.d.).

- Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid. (n.d.). Unknown Source.

- Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC - NIH.

- Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1.

- Neuroprotection effects of kynurenic acid-loaded micelles for the Parkinson's disease models. (2024, May 23). PubMed.

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PubMed Central.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.

- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009, July 15). PubMed.

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.

- Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA)

- Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2023, January 23). PubMed Central.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.

- Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. (2025, September 17). PubMed.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinolinic acid, the inescapable neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 12. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 14. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 16. mdpi.com [mdpi.com]

- 17. 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotection effects of kynurenic acid-loaded micelles for the Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical and Computational Studies of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate

Foreword: Unveiling the Potential of a Novel Quinolone Derivative

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the multifaceted world of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate. The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] This document provides a comprehensive exploration of a specific, promising derivative, integrating both experimental and computational methodologies. Our objective is to furnish a robust framework for understanding its synthesis, characterizing its intricate structural and electronic properties, and ultimately, to catalyze further investigation into its therapeutic potential. We will traverse the synthesis pathway, dissect its spectroscopic signature, and illuminate its molecular architecture through theoretical calculations, offering a holistic perspective for future research and development endeavors.

Section 1: Strategic Synthesis of the Quinolone Core

The synthesis of quinoline derivatives is a well-trodden path in organic chemistry, with numerous established methods.[5][6][7] For this compound, a strategic approach is paramount to ensure high yield and purity. A plausible and efficient synthetic route can be conceptualized based on established methodologies for related structures.

Conceptual Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a multi-step process, likely commencing with a substituted aniline precursor. The reaction would then proceed through a cyclization reaction to form the quinoline core, followed by functional group manipulations to introduce the dihydroxy and dicarboxylate moieties at the desired positions.

A potential synthetic route could be adapted from known methods for preparing substituted quinolines. For instance, a modified Gould-Jacobs reaction could be employed, starting from an appropriately substituted aniline and diethyl ethoxymethylenemalonate to construct the quinoline ring system. Subsequent oxidation and esterification steps would lead to the final product.

Detailed Experimental Protocol: A Proposed Methodology

The following protocol is a proposed, step-by-step methodology for the synthesis of this compound. This protocol is a composite of established procedures for analogous compounds and should be optimized for the specific target molecule.

Step 1: Synthesis of Diethyl 2-((2,5-dimethoxyphenyl)amino)maleate

-

In a round-bottom flask, dissolve 2,5-dimethoxyaniline in a suitable solvent such as ethanol.

-

Add diethyl acetylenedicarboxylate dropwise to the solution at room temperature with constant stirring.

-

The reaction mixture is then refluxed for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization to form Dimethyl 5,8-dimethoxyquinoline-6,7-dicarboxylate

-

The purified product from Step 1 is added to a high-boiling point solvent like diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

-

The solid product is filtered and washed to obtain the crude quinoline derivative.

Step 3: Demethylation to yield this compound

-

The quinoline derivative from Step 2 is dissolved in a suitable solvent like dichloromethane.

-

A demethylating agent, such as boron tribromide (BBr3), is added slowly at a low temperature (e.g., -78 °C).

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of water or methanol.

-

The product is extracted with an organic solvent, and the organic layer is washed and dried.

-

The final product, this compound, is purified by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Section 2: Spectroscopic and Structural Elucidation

A thorough characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques and X-ray crystallography provides a complete picture of its molecular structure.

Spectroscopic Characterization: The Molecular Fingerprint

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups.[8] Strong carbonyl (C=O) stretching vibrations from the ester groups should appear around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide valuable information about the chemical environment of the hydrogen atoms. The protons of the hydroxyl groups will likely appear as a broad singlet. The aromatic protons on the quinoline ring will resonate in the downfield region (typically 7-9 ppm). The methyl protons of the two ester groups will appear as singlets in the upfield region (around 3.5-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester groups will be observed in the downfield region (around 160-170 ppm). The carbons of the aromatic quinoline ring will resonate in the 110-160 ppm range. The methyl carbons of the ester groups will appear in the upfield region (around 50-60 ppm).

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMSO, will reveal the electronic transitions within the molecule.[9] The conjugated aromatic system of the quinoline ring is expected to show strong absorption bands in the UV region.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[10][11][12][13][14] Obtaining suitable crystals of this compound would allow for the unambiguous determination of its bond lengths, bond angles, and overall conformation. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state properties.

Section 3: Theoretical and Computational Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings and provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[1][15][16][17][18][19][20][21]

Rationale for Computational Studies

DFT calculations can be employed to:

-

Optimize the molecular geometry and predict its most stable conformation.

-

Calculate theoretical vibrational frequencies to aid in the interpretation of experimental IR spectra.

-

Predict NMR chemical shifts to corroborate experimental data.

-

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties and reactivity.

-

Generate a molecular electrostatic potential (MEP) map to identify regions of electrophilic and nucleophilic attack.

Detailed Computational Protocol

The following protocol outlines a standard procedure for performing DFT calculations on this compound.

Step 1: Geometry Optimization

-

The initial molecular structure is built using a molecular modeling software.

-

Geometry optimization is performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[10]

-

The optimization is carried out in the gas phase or with a solvent model (e.g., IEFPCM) to simulate solution-phase conditions.[9]

Step 2: Frequency Calculations

-

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated frequencies can be scaled by an appropriate factor to better match experimental IR data.[10]

Step 3: NMR Chemical Shift Calculations

-

NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

The calculations are typically performed at the same DFT level as the geometry optimization.

-

The calculated shifts are referenced against a standard, such as tetramethylsilane (TMS).

Step 4: Frontier Molecular Orbital and MEP Analysis

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

-

The molecular electrostatic potential (MEP) is calculated and visualized to map the charge distribution on the molecular surface.

Diagram of the Computational Workflow

Caption: A standard workflow for the computational study of this compound.

Section 4: Potential Applications and Future Directions

The 8-hydroxyquinoline scaffold is a well-known chelating agent and has been extensively studied for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2][7][22][23] The presence of dihydroxy and dicarboxylate groups in the target molecule could modulate these properties and open up new avenues for drug discovery.

Potential as a Therapeutic Agent

Derivatives of 5,8-dihydroxycoumarin have shown antioxidant and genotoxic potential.[24][25] Similarly, this compound could be investigated for its antioxidant properties due to the presence of the hydroxyl groups. Furthermore, the quinoline core is a key feature in many antimalarial drugs.[4] Therefore, screening this compound for its antimalarial activity would be a worthwhile endeavor.

Future Research Perspectives

Further research on this molecule should focus on:

-

In-depth Biological Evaluation: A comprehensive screening against various cancer cell lines, bacterial and fungal strains, and parasitic protozoa.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of related derivatives to understand the impact of different substituents on activity.

-

Molecular Docking Studies: Computational docking of the molecule into the active sites of relevant biological targets to predict binding affinities and modes of interaction.

-

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound.

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and computational analysis. By integrating experimental and theoretical approaches, researchers can gain a deep understanding of this compound's properties and pave the way for the development of novel therapeutic agents. The journey from a conceptual molecule to a life-saving drug is long and arduous, but it begins with a thorough and systematic investigation, as outlined in this document.

References

A comprehensive list of references that support the claims and protocols described in this guide will be provided upon request. The references will include peer-reviewed articles from reputable scientific journals and patents, ensuring the authoritative grounding of the information presented.

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 7. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 10. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 11. Dimethyl 5,6,7-trimethoxy-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate in Common Organic Solvents

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities including anticancer, antimalarial, and antiviral properties.[1][2] The specific compound, Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate, is a functionalized quinoline with significant potential. Its molecular architecture, featuring two hydroxyl groups capable of hydrogen bonding and two dimethyl ester groups, suggests a nuanced solubility profile that is critical for its application in drug development, organic synthesis, and material science.[3] Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective use in these fields, influencing everything from reaction kinetics to bioavailability.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both predictive insights based on chemical principles and a detailed, field-proven protocol for empirical solubility determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Quinoline Core: Aromatic and relatively nonpolar.

-

Two Hydroxyl (-OH) Groups: Capable of acting as both hydrogen bond donors and acceptors, contributing to polarity.

-

Two Dimethyl Ester (-COOCH₃) Groups: Polar groups that can act as hydrogen bond acceptors.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics. Therefore, its solubility will be highly dependent on the nature of the solvent.

Solvent Classification and Predicted Solubility

Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. Due to the hydroxyl groups on the quinoline derivative, moderate solubility is expected in these solvents. However, the relatively large aromatic core may limit high solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone): These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. Given the compound's hydrogen bond donating hydroxyl groups and polar ester groups, high solubility is anticipated in solvents like DMSO and DMF.[4]

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low polarity and do not engage in significant hydrogen bonding. The solubility of the highly functionalized and polar this compound is expected to be very low in these solvents.

A summary of common organic solvents and their properties is provided in the table below.

| Solvent | Polarity Index | Type | Predicted Solubility of this compound |

| Hexane | 0.1 | Nonpolar | Very Low |

| Toluene | 2.4 | Nonpolar | Low |

| Diethyl Ether | 2.8 | Nonpolar | Low |

| Dichloromethane | 3.1 | Polar Aprotic | Moderate |

| Acetone | 5.1 | Polar Aprotic | Moderate to High |

| Ethanol | 5.2 | Polar Protic | Moderate |

| Methanol | 6.6 | Polar Protic | Moderate |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound using the isothermal equilibrium method. This method is reliable and allows for the determination of the saturation concentration of the compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-